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molecular formula C12H10Cl2O3 B8057438 Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Cat. No. B8057438
M. Wt: 273.11 g/mol
InChI Key: QQXPSPWWWCQBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06147087

Procedure details

17.5 g (100 mmol) of 2,3-dichlorobenzaldehyde and 11.6 g (100 mmol) of methyl acetoacetate are boiled in a water separator for 3 h with 1 ml of piperidine and 0.5 ml of HOAc in 350 ml of CH2Cl2. The mixture is then washed twice with water, dried over MgSO4 and concentrated. The residue crystallizes from petroleum ether/ether. Yield: 15.0 g (55%)
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:11]([O:17][CH3:18])(=[O:16])[CH2:12][C:13]([CH3:15])=[O:14].O.N1CCCCC1>C(Cl)Cl.CC(O)=O>[C:13]([C:12](=[CH:4][C:3]1[CH:6]=[CH:7][CH:8]=[C:9]([Cl:10])[C:2]=1[Cl:1])[C:11]([O:17][CH3:18])=[O:16])(=[O:14])[CH3:15]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture is then washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue crystallizes from petroleum ether/ether

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C(C(=O)OC)=CC1=C(C(=CC=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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